molecular formula C11H16N2O2 B2452990 4-amino-N-(1-hydroxybutan-2-yl)benzamide CAS No. 331851-71-9

4-amino-N-(1-hydroxybutan-2-yl)benzamide

Cat. No. B2452990
CAS RN: 331851-71-9
M. Wt: 208.261
InChI Key: GAMWLCYIWNUQSS-UHFFFAOYSA-N
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Description

“4-amino-N-(1-hydroxybutan-2-yl)benzamide” is a chemical compound with the CAS Number: 331851-71-9 . It has a molecular weight of 208.26 and its IUPAC name is 4-amino-N-[1-(hydroxymethyl)propyl]benzamide .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H16N2O2/c1-2-10(7-14)13-11(15)8-3-5-9(12)6-4-8/h3-6,10,14H,2,7,12H2,1H3,(H,13,15) .


Physical And Chemical Properties Analysis

“this compound” is a powder and it’s stored at room temperature .

Scientific Research Applications

Synthesis and Neuroleptic Activity

The synthesis and evaluation of benzamides as potential neuroleptics demonstrated a correlation between structure and activity. Notably, certain modifications enhanced the inhibitory effects on apomorphine-induced stereotyped behavior in rats, suggesting their potential use in treating psychosis with fewer side effects (Iwanami et al., 1981).

Radiolabeling and Melanoma Imaging

The synthesis, radiolabeling, and evaluation of N-(alkylaminoalkyl)-4-methoxy-, -4-hydroxy-, and -4-aminobenzamides have shown significant melanoma uptake in animal models, indicating potential for melanoma scintigraphy (Mohammed et al., 1997).

Pharmacokinetics and Anti-Fibrosis Potential

IN-1130, an ALK5 inhibitor synthesized from benzamide, has been observed to suppress renal and hepatic fibrosis and exert anti-metastatic effects, indicating its potential as an oral anti-fibrotic drug (Kim et al., 2008).

Serotonin-3 Receptor Antagonism

Research on 4-amino-5-chloro-2-ethoxybenzamides has led to the discovery of potent serotonin-3 (5-HT3) receptor antagonists, offering a valuable avenue for therapeutic intervention (Harada et al., 1995).

Antihypertensive Properties

A series of novel 3-[(substituted-carbonyl)amino]-2H-1-benzopyrans demonstrated antihypertensive activity comparable to cromakalim, showcasing the therapeutic potential of benzamide derivatives (Cassidy et al., 1992).

Anticonvulsant and Neurotoxicological Properties

Studies on 4-amino-N-(2-ethylphenyl)benzamide highlighted its anticonvulsant properties, offering insights for future pharmacological development (Diouf et al., 1997).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

4-amino-N-(1-hydroxybutan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-10(7-14)13-11(15)8-3-5-9(12)6-4-8/h3-6,10,14H,2,7,12H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMWLCYIWNUQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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